molecular formula C14H20N2O3S2 B2550597 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide CAS No. 1214850-10-8

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide

Cat. No.: B2550597
CAS No.: 1214850-10-8
M. Wt: 328.45
InChI Key: VVMBVPHEFPDIQT-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a carboxamide group, and both methylsulfonyl and methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Addition of Methylsulfonyl and Methylthio Groups: The methylsulfonyl and methylthio groups are introduced through nucleophilic substitution reactions, where suitable sulfonyl and thio reagents are used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methylsulfonyl and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The presence of both methylsulfonyl and methylthio groups in this compound makes it unique compared to other piperidine derivatives. These functional groups can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(Methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its unique chemical structure and biological properties. This article explores its biological activity, synthesizing findings from various studies, patents, and research articles.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives characterized by the presence of a methylsulfonyl group and a methylthio-substituted phenyl ring. Its structural formula can be represented as follows:

C13H18N2O2S2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}_{2}

Research indicates that compounds similar to this compound may modulate various biological pathways, including inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This compound's ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases .

Antitumor Activity

Several studies have evaluated the antitumor properties of related compounds. For instance, derivatives containing similar functional groups have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (HCC827) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.

Compound Cell Line IC50 (μM)
Compound AMDA-MB-2316.26 ± 0.33
Compound BHCC8276.48 ± 0.11
Compound CNCI-H35820.46 ± 8.63

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation and cell cycle arrest .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Analogous compounds have demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This positions the compound as a candidate for further development in treating conditions characterized by excessive inflammation.

Case Studies

  • Anticancer Properties : A study focused on the synthesis of piperidine derivatives showed that several compounds exhibited significant anticancer activity in vitro. The most promising candidates were further evaluated for their ability to induce apoptosis in cancer cells, leading to enhanced caspase-3 activity at concentrations as low as 1 μM .
  • Inflammatory Response : Another research effort highlighted the anti-inflammatory potential of related piperidine derivatives in animal models of inflammation, demonstrating reduced edema and inflammatory markers upon treatment with these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. The presence of electron-donating groups like methylsulfonyl enhances the interaction with biological targets, while modifications to the phenyl ring can significantly alter potency and selectivity against specific pathways .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-20-13-9-4-3-7-11(13)15-14(17)12-8-5-6-10-16(12)21(2,18)19/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMBVPHEFPDIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCCN2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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